molecular formula C11H9N5 B3236719 3,5-Di(1h-imidazol-1-yl)pyridine CAS No. 1374155-84-6

3,5-Di(1h-imidazol-1-yl)pyridine

Cat. No. B3236719
CAS RN: 1374155-84-6
M. Wt: 211.22 g/mol
InChI Key: FBPFYCGCNHLTGV-UHFFFAOYSA-N
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Description

3,5-Di(1h-imidazol-1-yl)pyridine is a compound that contains a pyridine ring substituted with two imidazole groups at the 3rd and 5th positions . The N-donor ligand 3,5-bis (1-imidazoly)pyridine (bip) is introduced as a secondary ligand to modify the structure of the resulting compound .


Synthesis Analysis

The solvothermal synthesis of three new 2D MOFs is reported. The reaction of 3,5-di(1H-imidazol-1-yl)pyridine (dip), and the metal salts Co(NO3)2·6H2O, Cd(NO3)2·4H2O and Zn(NO3)2·4H2O, resulted in the formation of three MOFs [Co(dip)2(SCN)2] (1), {[Cd(dip)2(H2O)2]·(NO3)2} (2), {[Zn(dip)2(H2O)2]·(ClO4)2} (3) .


Molecular Structure Analysis

For these 2D MOFs, all the metal ions adopted six-coordinated octahedral geometry with axial coordination sites occupied by SCN- or water molecules . The asymmetric unit comprises of one half Mn (II) cation, one Hcbaa anion, one bip molecule and one coordinated H2O molecule .


Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Synthesis of 2D MOFs: The solvothermal synthesis of three new 2D MOFs involving dip and metal salts (Co(NO3)2·6H2O, Cd(NO3)2·4H2O, and Zn(NO3)2·4H2O) resulted in the following compounds:

In these 2D MOFs, all metal ions adopt six-coordinated octahedral geometry, with axial coordination sites occupied by SCN- or water molecules. The monocoordinated ligands contribute to the layered MOF structure .

Fluorescence Properties: The fluorescence properties of compounds (2) and (3) have been investigated. Understanding their luminescent behavior is crucial for potential applications in sensors, imaging, and optoelectronics.

Anti-Liver Cancer Activity Evaluation

While researching dip, scientists have explored its potential as an anti-liver cancer agent. Crystal structures and biological evaluations have been conducted to assess its efficacy . Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic potential.

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

3,5-di(imidazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-3-15(8-12-1)10-5-11(7-14-6-10)16-4-2-13-9-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFYCGCNHLTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CN=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di(1h-imidazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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